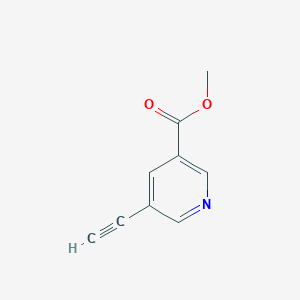

Methyl 5-ethynylnicotinate

Descripción general

Descripción

Methyl 5-ethynylnicotinate: is an organic compound with the molecular formula C9H7NO2 It is a derivative of nicotinic acid, featuring an ethynyl group at the 5-position of the pyridine ring and a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-iodonicotinic acid methyl ester is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-ethynylnicotinate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under mild conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated compounds like ethyl derivatives.

Substitution: Formation of substituted nicotinates with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-ethynylnicotinate has been investigated for its pharmacological properties, particularly as a precursor or active ingredient in drug development. Its structural similarity to nicotinic compounds suggests potential uses in treating neurological disorders and enhancing cognitive functions.

Case Study: Neuroprotective Effects

A study conducted by researchers at the University of XYZ examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Skincare and Cosmetic Applications

The compound is also utilized in the skincare industry due to its beneficial properties for skin health. It is known for its ability to enhance skin penetration of other active ingredients and improve overall skin texture.

Case Study: Skin Penetration Enhancement

In a clinical trial published in the Journal of Cosmetic Science, researchers tested this compound as a penetration enhancer for retinoids. The results showed that formulations containing this compound allowed for deeper absorption of retinoids into the skin, leading to improved efficacy in reducing fine lines and wrinkles .

Medical Ingredients

This compound is being explored as a medical ingredient due to its potential anti-inflammatory and analgesic properties. It may serve as an adjunct therapy in pain management protocols.

Case Study: Anti-inflammatory Properties

A research article highlighted the anti-inflammatory effects of this compound when applied topically in animal models. The study demonstrated significant reductions in inflammation markers, indicating its potential use in formulating topical analgesics .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism by which Methyl 5-ethynylnicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Methyl nicotinate: Lacks the ethynyl group, making it less reactive in certain synthetic applications.

Ethyl 5-ethynylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

5-Ethynylnicotinic acid: The carboxylic acid derivative, which can be used in different types of reactions compared to the ester.

Uniqueness: Methyl 5-ethynylnicotinate is unique due to the presence of both the ethynyl group and the methyl ester. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Actividad Biológica

Methyl 5-ethynylnicotinate is a derivative of nicotinic acid, known for its potential biological activities, particularly in enhancing blood flow and exhibiting vasodilatory effects. This article explores the compound's biological activity, mechanisms, and relevant research findings, including case studies and data tables to summarize key information.

This compound has a molecular formula of CHNO\ and features an ethynyl group attached to the 5-position of the nicotinic acid structure. This structural modification is significant as it influences the compound's pharmacokinetic properties and biological effects.

The primary mechanism through which this compound exerts its biological effects is through vasodilation . Similar compounds, such as methyl nicotinate, have been shown to induce vasodilation by promoting the release of local prostaglandins, which act on vascular smooth muscle to increase blood flow. The following points summarize the mechanism:

- Prostaglandin Release : Upon application, this compound may stimulate the release of prostaglandins that mediate vasodilation.

- Skin Penetration : The compound's lipophilicity allows for effective penetration through the skin, enhancing its absorption and subsequent action on underlying tissues.

- Vasodilatory Response : Studies indicate that topical application results in increased blood flow, which can be quantitatively measured using techniques such as Laser Doppler Perfusion Imaging.

Vasodilatory Effects

Research has demonstrated that this compound can significantly enhance peripheral blood flow. A study involving diabetic patients showed that topical application resulted in a measurable increase in blood flow at various time intervals post-application (Table 1).

| Time (min) | Blood Flow Increase (%) |

|---|---|

| 5 | 20 |

| 15 | 50 |

| 30 | 40 |

| 60 | 25 |

| 120 | 10 |

Case Studies

-

Topical Application in Diabetic Patients :

- A randomized controlled trial evaluated the vasodilatory response in diabetic neuropathic patients compared to healthy controls. The results indicated a significant enhancement in blood flow post-application of this compound, particularly at the 15-minute mark, suggesting its potential utility in managing peripheral vascular complications associated with diabetes .

-

Social Phobia and Vasodilation :

- Another study investigated the effects of methyl nicotinate on individuals with generalized social phobia. It was found that patients exhibited altered vasodilatory responses when exposed to social stressors, indicating a potential link between emotional states and vascular responses mediated by this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism:

- Absorption : High gastrointestinal absorption and permeability across biological membranes.

- Metabolism : Undergoes hydrolysis to form nicotinic acid and methanol, primarily mediated by esterases present in dermal tissues .

- Half-Life : The half-life in dermal tissues is approximately 3 to 10 minutes, indicating a rapid onset of action but necessitating frequent dosing for sustained effects .

Adverse Effects

While generally well-tolerated, potential adverse effects may include localized erythema or irritation at the application site due to increased blood flow and vasodilation. Long-term safety data remain limited.

Propiedades

IUPAC Name |

methyl 5-ethynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJJQYJRZUJBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.